molecular formula C22H24N2O2S B11347166 2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B11347166
M. Wt: 380.5 g/mol
InChI Key: FUEVHQJOXPCCPR-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a thiazole ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the phenoxy and thiazole intermediates, followed by their coupling under specific reaction conditions. For instance, the phenoxy intermediate can be synthesized through the reaction of 3,4-dimethylphenol with an appropriate halogenated acetamide. The thiazole intermediate is often prepared via cyclization reactions involving thioamides and α-haloketones .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the acetamide moiety can produce primary amines .

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and thiazole groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide

InChI

InChI=1S/C22H24N2O2S/c1-15-4-7-18(8-5-15)22-24-19(14-27-22)10-11-23-21(25)13-26-20-9-6-16(2)17(3)12-20/h4-9,12,14H,10-11,13H2,1-3H3,(H,23,25)

InChI Key

FUEVHQJOXPCCPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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